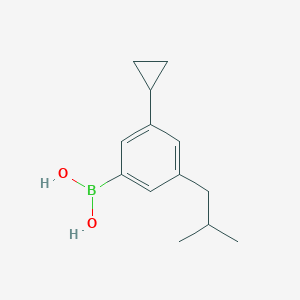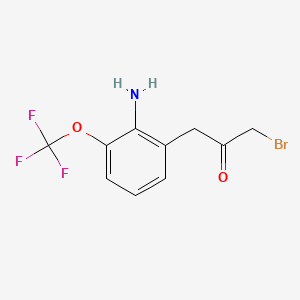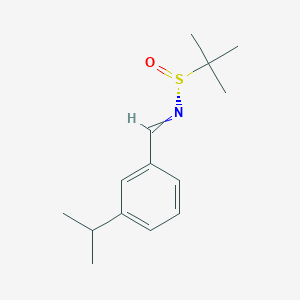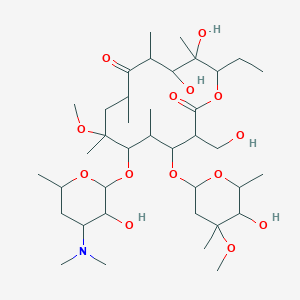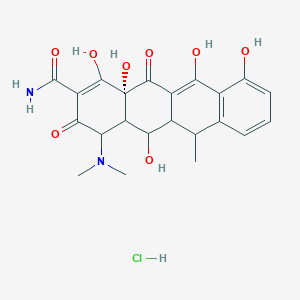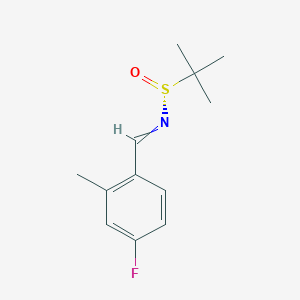
(4-Isopropylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (4-Isopropylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-isopropylthiophene-2-bromide, in the presence of a palladium catalyst and a suitable base like potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified using standard chromatographic techniques.
Industrial Production Methods: On an industrial scale, the production of boronic acids often involves the direct borylation of aromatic compounds using tetrahydroxydiboron or similar reagents . The scalability of these methods makes them suitable for large-scale synthesis, ensuring a consistent supply of high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Isopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to diverse functionalized products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate or similar bases are often employed to facilitate the reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).
Applications De Recherche Scientifique
(4-Isopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Isopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar structure but without the isopropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with an aldehyde functional group.
Uniqueness: (4-Isopropylthiophen-2-yl)boronic acid is unique due to the presence of both the thiophene ring and the isopropyl group, which can influence its electronic properties and reactivity, making it suitable for specific synthetic applications that other boronic acids may not be able to achieve .
Propriétés
Formule moléculaire |
C7H11BO2S |
|---|---|
Poids moléculaire |
170.04 g/mol |
Nom IUPAC |
(4-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3 |
Clé InChI |
GLQIJOJMLPXEFC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


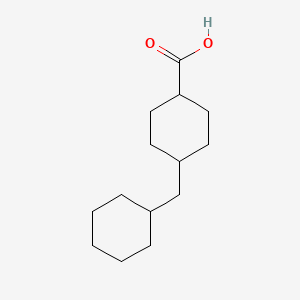
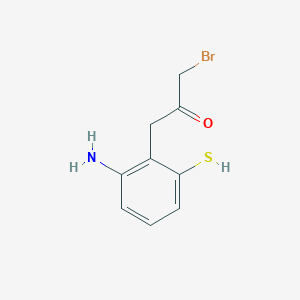
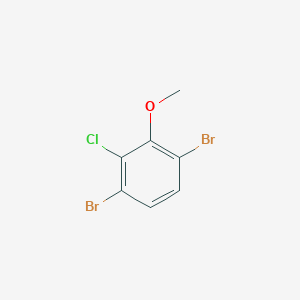
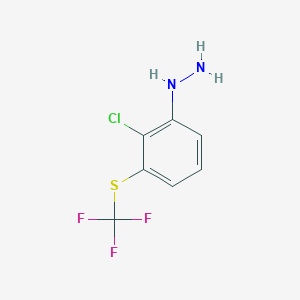
![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
